molecular formula C16H15NO4 B2501402 N-([2,3'-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034487-61-9

N-([2,3'-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2501402
CAS No.: 2034487-61-9
M. Wt: 285.299
InChI Key: ZRWOHKICJDLBMM-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound featuring a bifuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with [2,3’-bifuran]-5-ylmethylamine. This reaction can be facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave-assisted conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated furans.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The bifuran structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific bifuran structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-7-14(11(2)20-10)16(18)17-8-13-3-4-15(21-13)12-5-6-19-9-12/h3-7,9H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWOHKICJDLBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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